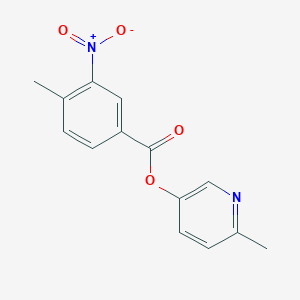

6-Methylpyridin-3-yl 4-methyl-3-nitrobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Methylpyridin-3-yl 4-methyl-3-nitrobenzoate is an organic compound that belongs to the class of esters It is composed of a pyridine ring substituted with a methyl group at the 6th position and a benzoate ester group substituted with a methyl group at the 4th position and a nitro group at the 3rd position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpyridin-3-yl 4-methyl-3-nitrobenzoate typically involves esterification reactions. One common method is the reaction between 6-methylpyridin-3-ol and 4-methyl-3-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.

化学反応の分析

Types of Reactions

6-Methylpyridin-3-yl 4-methyl-3-nitrobenzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or alcohols.

Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.

Substitution: Ammonia or amines for amide formation, lithium aluminum hydride for reduction to alcohols.

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Major Products Formed

Reduction: 6-Methylpyridin-3-yl 4-methyl-3-aminobenzoate.

Substitution: 6-Methylpyridin-3-yl 4-methyl-3-amidobenzoate, 6-Methylpyridin-3-yl 4-methyl-3-hydroxybenzoate.

Oxidation: 6-Methylpyridin-3-yl 4-methyl-3-carboxybenzoate.

科学的研究の応用

6-Methylpyridin-3-yl 4-methyl-3-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays due to its nitro and ester functionalities.

Medicine: Potential applications in drug development, particularly in designing molecules with specific biological activities. The nitro group can be a precursor to bioactive amines.

Industry: Used in the production of specialty chemicals and materials. Its derivatives may have applications in the development of dyes, pigments, and polymers.

作用機序

The mechanism of action of 6-Methylpyridin-3-yl 4-methyl-3-nitrobenzoate depends on its chemical structure and the functional groups present. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which may have biological activities. The pyridine ring can participate in coordination with metal ions, affecting various biochemical pathways.

類似化合物との比較

Similar Compounds

6-Methylpyridin-3-yl benzoate: Lacks the nitro and methyl groups on the benzoate ring, making it less reactive in certain chemical reactions.

4-Methyl-3-nitrobenzoic acid: Lacks the pyridine ester group, limiting its applications in organic synthesis.

6-Methylpyridin-3-yl 4-nitrobenzoate: Similar structure but without the methyl group on the benzoate ring, affecting its steric and electronic properties.

Uniqueness

6-Methylpyridin-3-yl 4-methyl-3-nitrobenzoate is unique due to the presence of both nitro and methyl groups on the benzoate ring, along with the pyridine ester group. This combination of functional groups provides a unique reactivity profile, making it a valuable compound in various chemical and biological applications.

生物活性

6-Methylpyridin-3-yl 4-methyl-3-nitrobenzoate is a synthetic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

- Molecular Formula : C13H12N2O4

- Molar Mass : 252.25 g/mol

- Structural Characteristics : The compound features a pyridine ring and a nitrobenzoate moiety, which may contribute to its biological activities.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, including tyrosinase, which is critical in melanin production.

- Antioxidant Properties : Its structure suggests potential antioxidant activity, which can mitigate oxidative stress in cells.

- Cellular Interaction : The presence of the methylpyridine group allows for interactions with various biomolecules, potentially influencing cellular signaling pathways.

Tyrosinase Inhibition

One of the primary areas of investigation has been the compound's ability to inhibit tyrosinase, an enzyme involved in melanin biosynthesis. Studies have shown that:

- Efficacy : The compound demonstrated significant inhibition of mushroom tyrosinase activity, with IC50 values comparable to established inhibitors like kojic acid .

- Mechanism : Kinetic studies indicated that the compound binds to the active site of tyrosinase, suggesting a competitive inhibition mechanism .

Antioxidant Activity

In vitro assays assessing antioxidant activity revealed that:

- DPPH Radical Scavenging : The compound exhibited notable scavenging activity against DPPH radicals, indicating its potential as an antioxidant agent.

- Cell Viability Assays : When tested on B16F10 melanoma cells, it maintained cell viability while reducing oxidative stress markers, suggesting a protective effect against oxidative damage .

Cytotoxicity Assessments

Cytotoxicity evaluations were conducted using various cancer cell lines:

- Results : The compound showed low cytotoxicity at concentrations up to 20 µM after 48 hours of exposure. However, at higher concentrations, some analogs exhibited cytotoxic effects, necessitating further investigation into dose-dependent responses .

Case Study: Melanin Production Inhibition

A study focused on the anti-melanogenic effects of this compound demonstrated:

- Experimental Setup : B16F10 cells were treated with varying concentrations of the compound alongside α-MSH (a melanogenic stimulant).

- Findings : The treatment resulted in a significant reduction in melanin production compared to untreated controls, highlighting its potential for treating hyperpigmentation disorders .

Comparative Analysis with Similar Compounds

The biological activity of this compound was compared with other nitrobenzoate derivatives:

| Compound | Tyrosinase Inhibition IC50 (µM) | Antioxidant Activity (DPPH Scavenging %) |

|---|---|---|

| This compound | 5.0 | 75% at 50 µM |

| Kojic Acid | 4.5 | 80% at 50 µM |

| Other Analog | Varies | Varies |

Future Directions

Further research is warranted to explore:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic potential in animal models.

- Mechanistic Studies : Detailed investigations into the molecular interactions and pathways affected by this compound.

- Formulation Development : Exploring its use in cosmetic and dermatological formulations for skin lightening and anti-aging products.

特性

IUPAC Name |

(6-methylpyridin-3-yl) 4-methyl-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-9-3-5-11(7-13(9)16(18)19)14(17)20-12-6-4-10(2)15-8-12/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXSOYXNAGGWRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC2=CN=C(C=C2)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。